2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Catalog No.
S730870
CAS No.
256473-04-8
M.F
C7H5ClF3NO
M. Wt
211.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

CAS Number

256473-04-8

Product Name

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

IUPAC Name

2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

InChI

InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2

InChI Key

IUTMJBMTEOTFKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)OCC(F)(F)F

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC(F)(F)F

The exact mass of the compound 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is a halogenated and fluorinated pyridine derivative primarily utilized as a key intermediate in the synthesis of advanced agrochemicals. Its structure incorporates two critical functional groups for this purpose: a 2-chloro substituent that serves as a reactive site for cross-coupling or nucleophilic substitution, and a 3-(2,2,2-trifluoroethoxy) group. This latter moiety is a deliberate design element intended to modulate the electronic properties, lipophilicity, and metabolic stability of the final active ingredient, such as in the commercial sulfonylurea herbicide Trifloxysulfuron.

Research Fit

No product-specific data provided. Refer to technical documentation for workflow compatibility.
Selection logic cannot be determined without compound class or application context.
Review product specification and intended use statement before procurement.

Substituting 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine with simpler, non-fluorinated analogs like 2-chloro-3-ethoxypyridine or generic dichloropyridines is not viable for its primary applications. The trifluoroethoxy group is integral to the performance of the final product, Trifloxysulfuron. This group enhances metabolic stability by making the C-F bonds resistant to enzymatic cleavage by cytochrome P450, a common failure point for non-fluorinated analogs. This modification is a well-established strategy to increase the biological half-life and efficacy of an active ingredient. Replacing this group with a simple ethoxy or methoxy moiety would fundamentally alter the downstream product's properties, likely leading to reduced herbicidal activity and a different pharmacokinetic profile, thereby negating the primary reason for its use in advanced agrochemical synthesis.

Substitution Risk

IDENTITY Without product identity data, substitution risk assessment is not possible. Confirm CAS and grade before interchanging.
METHOD Method-dependent performance cannot be inferred. Similar products may not transfer directly; validate in your specific workflow.
CONTEXT Class-level assumptions may not hold. Review evidence for your intended application before replacing a current material.

Efficient Precursor Conversion

This compound is a validated precursor for 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, the key intermediate for the herbicide Trifloxysulfuron. A published synthetic route demonstrates a 71.2% yield for the two-step conversion of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine into 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonyl chloride. The authors note that this synthetic pathway offers advantages over previously reported methods, including higher yields and milder conditions, which are critical for industrial-scale production.

Evidence DimensionTwo-Step Synthetic Yield
Target Compound Data71.2% yield (conversion to 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonyl chloride)
Comparator Or BaselineUnspecified prior art methods described as having lower yields.
Quantified DifferenceQualitatively described as 'higher yields' in the reference publication.
ConditionsTwo-step process involving mercaptylation with thiourea followed by chlorination.

This provides a documented, high-yield synthetic route, reducing process development risk and cost when using this specific precursor for a commercially relevant agrochemical.

Data Unavailable
Data to verify
No quantitative evidence supplied
Cannot assess evidence strength or workflow relevance.
Request product-specific data from supplier.

Lipophilicity Enhancement for Bio-uptake

The incorporation of fluoroalkyl groups like trifluoroethoxy is a key strategy in modern agrochemical design to enhance biological efficacy. Fluorination significantly increases the lipophilicity of a molecule, which can improve its ability to permeate cellular membranes and reach its biological target. The contribution of a trifluoromethyl (-CF3) group to lipophilicity is quantified by a Hansch hydrophobicity parameter (π) of +0.88, indicating a substantial increase in hydrophobicity compared to a non-fluorinated analog. This intentional modification is critical for optimizing the absorption and translocation of the final herbicide within the target weed.

Evidence DimensionHansch Hydrophobicity Parameter (π)
Target Compound DataThe trifluoroethoxy group provides a strong positive contribution to lipophilicity, exemplified by the related -CF3 group's π value of +0.88.
Comparator Or BaselineNon-fluorinated alkoxy groups (e.g., ethoxy, methoxy), which have a much lower contribution to lipophilicity.
Quantified DifferenceThe +0.88 π value for -CF3 demonstrates a significant increase in lipophilicity driven by fluorination.
ConditionsStandard measure of a substituent's contribution to a molecule's LogP value.

This justifies procuring a fluorinated intermediate to ensure the resulting active ingredient has the necessary physicochemical properties for high performance, directly impacting its value as a commercial herbicide.

Trifloxysulfuron Intermediate

The principal and validated application is serving as the key building block for the synthesis of Trifloxysulfuron, a selective, post-emergence sulfonylurea herbicide used for weed control in cotton and sugarcane. The use of this specific precursor is supported by a documented, high-yield synthetic pathway.

Stable Agrochemical Scaffold

This compound is an ideal starting material for discovery programs aimed at developing new herbicides or fungicides where metabolic deactivation is a known challenge. The trifluoroethoxy group provides a chemically robust moiety designed to block common metabolic pathways, potentially increasing the half-life and field performance of new active ingredients.

Development of Structure-Activity Relationship (SAR) Libraries

In medicinal and agrochemical research, this compound serves as a valuable scaffold for creating libraries of novel compounds. The 2-chloro position allows for diverse substitutions via established cross-coupling chemistries, while the trifluoroethoxy group provides a consistent, bioactivity-enhancing feature across the series, allowing researchers to probe the effects of other structural modifications.

Application Fit

Application
Selection Property
Validation Focus
Not determined
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Confirm intended research use

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 154 of 155 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

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